1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol
Overview
Description
1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol is a synthetic organic compound. It is characterized by the presence of two t-butyldimethylsilyl (TBDMS) protecting groups, which are commonly used in organic synthesis to protect hydroxyl groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using t-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Anhydro Bridge: The formation of the 1,4-anhydro bridge can be achieved through intramolecular cyclization under acidic or basic conditions.
Deoxygenation: The deoxygenation step involves the removal of specific oxygen atoms, which can be achieved using reagents like tributyltin hydride (Bu3SnH) or other reducing agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, often facilitated by the presence of leaving groups.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, or other reducing agents.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of appropriate catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be used in the study of biochemical pathways and enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol involves its interaction with specific molecular targets and pathways. The TBDMS protecting groups can influence the reactivity and stability of the compound, affecting its interactions with enzymes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Anhydro-2-deoxy-3,5-bis-O-(trimethylsilyl)-D-erythro-pent-1-enitol: Similar structure but with trimethylsilyl (TMS) groups instead of TBDMS.
1,4-Anhydro-2-deoxy-3,5-bis-O-(triisopropylsilyl)-D-erythro-pent-1-enitol: Similar structure but with triisopropylsilyl (TIPS) groups.
Uniqueness
The presence of t-butyldimethylsilyl groups in 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol provides unique steric and electronic properties, making it distinct from similar compounds with different silyl protecting groups. These properties can influence the compound’s reactivity, stability, and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
tert-butyl-[[(2R,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydrofuran-2-yl]methoxy]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O3Si2/c1-16(2,3)21(7,8)19-13-15-14(11-12-18-15)20-22(9,10)17(4,5)6/h11-12,14-15H,13H2,1-10H3/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQWAYXCCNEHEU-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C=CO1)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C=CO1)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473894 | |
Record name | 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173327-56-5 | |
Record name | 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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